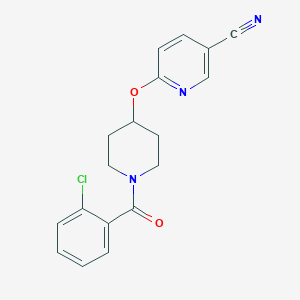

3-(ethylsulfonyl)-1H-1,2,4-triazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Ethylsulfonyl)-1H-1,2,4-triazol-5-amine (ETSA) is an organic compound that has a wide range of applications in scientific research. It is a heterocyclic compound with a five-membered ring structure, containing three nitrogen atoms and two sulfur atoms. ETSA is a versatile compound that can be used in a variety of scientific experiments, such as synthesis of new compounds, drug discovery, and enzyme inhibition.

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Organic Chemistry

Synthesis of 1-Substituted 3-Amino-1H-1,2,4-Triazoles

- A general method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles has been developed, using a one-pot process involving formimidamide formation followed by thermal monocyclic rearrangement. This method offers good to excellent yields, demonstrating the versatility of 1,2,4-triazole derivatives in organic synthesis (Shen & Zhang, 2015).

Protecting and Activating Group for Amine Synthesis

- The 2-(1,3-Dioxan-2-yl)ethylsulfonyl group has been identified as a new versatile sulfonating agent for amines. This group, stable under basic and reductive conditions, demonstrates the significance of sulfonyl groups in the synthesis of activated amines and amides (Sakamoto et al., 2006).

Applications in Photophysical Properties

- A study describes the metal- and oxidant-free synthesis of fully substituted 1H-1,2,4-triazol-3-amines, which may have potential applications in organic chemistry, medicinal chemistry, and optical materials. This highlights the utility of such compounds in the development of environmentally friendly materials with photophysical properties (Guo et al., 2021).

Proton Conductive Properties

- Proton Conductive Polyimide Ionomer Membranes

- Research on sulfonated polyimide copolymers containing NH, OH, or COOH groups, synthesized using 1H-1,2,4-triazole derivatives, showed these compounds have high thermal and mechanical stability. The introduction of NH groups, particularly triazole groups, enhanced the proton conductive properties of the membranes. This is significant for applications in fuel cells and related technologies (Saito et al., 2010).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been used in the development of new pesticides . Therefore, it’s plausible that this compound may interact with biological targets related to pest control.

Mode of Action

It’s known that the compound was synthesized using a “splicing up” method, introducing a trifluoromethyl-oxadiazole moiety to a 3-(ethylsulfonyl)-pyridine structure . This suggests that the compound might interact with its targets through the introduced moiety.

Biochemical Pathways

Given its potential use as an insecticide , it’s plausible that it may affect pathways related to insect physiology or survival.

Result of Action

Some compounds synthesized using a similar method exhibited good mortality against mythimna separate at 500 mg/l (80-100%), suggesting potential insecticidal activity .

Eigenschaften

IUPAC Name |

5-ethylsulfonyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2S/c1-2-11(9,10)4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQIFQYCESPDQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(ethylsulfonyl)-1H-1,2,4-triazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2378009.png)

![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2378011.png)

![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378012.png)

![Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate](/img/structure/B2378014.png)

![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2378015.png)

![2-[5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2378019.png)

![2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378020.png)

![N-(1-cyanocyclobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2378026.png)

![2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2378028.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2378029.png)